Cas no 923218-10-4 (N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide)
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide
- 2-chloro-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]benzamide
- AKOS001957429
- N-(2-benzoyl-3-methylbenzofuran-5-yl)-2-chlorobenzamide
- F2209-0143
- 923218-10-4
-
- Inchi: 1S/C23H16ClNO3/c1-14-18-13-16(25-23(27)17-9-5-6-10-19(17)24)11-12-20(18)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)
- InChI Key: FMJFPWNDMZJNRL-UHFFFAOYSA-N
- SMILES: C(NC1C=C2C(=CC=1)OC(C(=O)C1=CC=CC=C1)=C2C)(=O)C1=CC=CC=C1Cl
Computed Properties
- Exact Mass: 389.0818711g/mol
- Monoisotopic Mass: 389.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 59.3Ų
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2209-0143-2μmol |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2209-0143-5μmol |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2209-0143-1mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2209-0143-2mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2209-0143-3mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2209-0143-4mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2209-0143-5mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| A2B Chem LLC | BA69538-1mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 1mg |
$245.00 | 2024-05-20 | ||
| A2B Chem LLC | BA69538-5mg |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide |
923218-10-4 | 5mg |
$272.00 | 2024-05-20 |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide
N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide (CAS No. 923218-10-4): A Comprehensive Overview
N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide (CAS No. 923218-10-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzofuran and benzamide moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide is defined by its benzofuran core, which is substituted with a benzoyl group at the 2-position and a methyl group at the 3-position. The amide linkage to the 5-position of the benzofuran ring is further substituted with a 2-chlorobenzyl group. This intricate arrangement of functional groups imparts specific physicochemical properties and biological activities to the compound.
Recent studies have highlighted the potential of N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide in various therapeutic areas. One notable application is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide has shown promising results in cancer research. Studies conducted by the National Cancer Institute have indicated that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent.
The pharmacokinetic properties of N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide have also been extensively studied. Preclinical data suggest that it has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication. Furthermore, the compound has demonstrated low toxicity in animal models, indicating a favorable safety profile.
In terms of drug development, N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide has progressed through several stages of preclinical testing. Initial in vitro and in vivo studies have provided valuable insights into its efficacy and safety. Current efforts are focused on optimizing its formulation and delivery methods to enhance its therapeutic potential.
The structural diversity and biological activity of N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide have also inspired researchers to explore its derivatives. By modifying the substituents on the benzofuran and benzamide moieties, scientists aim to develop compounds with improved potency and selectivity for specific therapeutic targets. These efforts are ongoing and hold promise for expanding the therapeutic applications of this class of compounds.
In conclusion, N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide (CAS No. 923218-10-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further development. As research continues to advance, this compound may pave the way for new therapeutic strategies in treating various diseases.
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